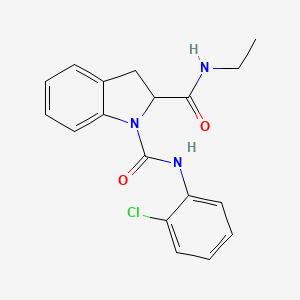
N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide” is a complex organic compound. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The molecule also contains amide groups (-CONH2), which are common in various organic compounds, including proteins .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indoline core, followed by functionalization with the appropriate chlorophenyl and ethyl groups . The exact methods would depend on many factors, including the desired yield, cost, and safety considerations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline core, with the chlorophenyl and ethyl groups attached at specific positions . The exact three-dimensional structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions . The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amide groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Molecular Interactions and Receptor Studies
The study by Shim et al. (2002) on a cannabinoid receptor antagonist highlights the intricate molecular interactions and the development of pharmacophore models for CB1 receptor ligands, which could be relevant for exploring similar interactions with N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide (Shim et al., 2002).
Antimicrobial Agents
Research into new quinazolines as potential antimicrobial agents by Desai et al. (2007) and the synthesis and antimicrobial screening of triazine derivatives by Rajput and Sharma (2021) indicate the scope of chemical compounds in the treatment of bacterial and fungal infections. These studies suggest the potential for structurally related compounds like N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide to possess antimicrobial properties (Desai, Shihora, & Moradia, 2007); (Rajput & Sharma, 2021).
Synthetic Applications
Efficient synthesis methods for secondary carboxamides and their functionalization highlight the chemical versatility and potential applications of N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide in various synthetic pathways, as demonstrated by Saitô et al. (1984) (Saitô, Tamai, Usui, Inaba, & Moriwake, 1984).
Drug Development and Therapeutics
The potential role of peripheral benzodiazepine receptors in inflammatory responses, as investigated by Torres et al. (1999), provides insight into the therapeutic applications of compounds targeting these receptors, suggesting a potential area of research for N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide (Torres, Nardi, Ferrara, Ribeiro-do-valle, & Farges, 1999).
Mecanismo De Acción
Target of Action
The primary targets of N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The specific mode of action for N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The exact biochemical pathways affected by N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide The wide range of biological activities associated with indole derivatives suggests that the compound could have diverse molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its physical and chemical properties, reactivity, and potential uses. For example, it might be interesting to investigate its potential biological activities, given the presence of the indoline core, which is found in many biologically active compounds .
Propiedades
IUPAC Name |
1-N-(2-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-11-12-7-3-6-10-15(12)22(16)18(24)21-14-9-5-4-8-13(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHRTKJHRXIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2459493.png)

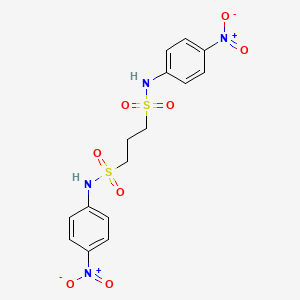


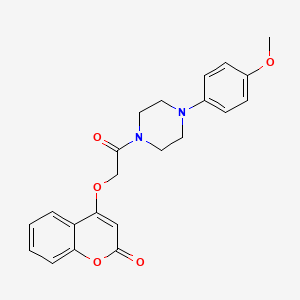
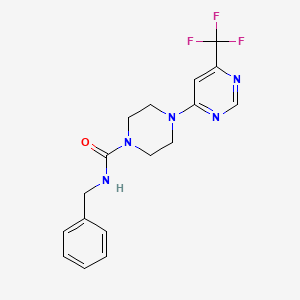
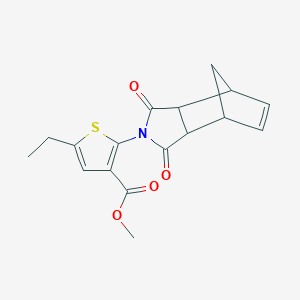
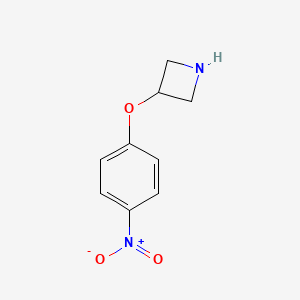
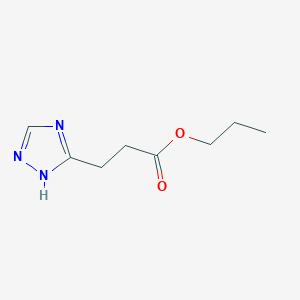


![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459512.png)
![2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2459515.png)